3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-2-phenylindolizine
Description
Properties
IUPAC Name |
3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-phenylindolizine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O2/c23-16-9-10-18(21(24)12-16)20(14-26(27)28)22-19(15-6-2-1-3-7-15)13-17-8-4-5-11-25(17)22/h1-13,20H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWMRPFHDCRTGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(C[N+](=O)[O-])C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation Followed by Nitroethylation
A proven strategy involves synthesizing 2-phenylindolizine and subsequently introducing the 3-substituent. For instance, R. S. Shaikh et al. functionalized 2-phenylindolizine at position 3 by reacting it with oxalyl chloride to form 2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride, which was then coupled with amines to yield acetamide derivatives. Adapting this approach:
- Acylation : Treat 2-phenylindolizine with oxalyl chloride in THF to generate the acyl chloride intermediate.
- Nitroethyl group installation : Replace the amine nucleophile with a nitroethylating agent. For example, reacting the acyl chloride with 1-(2,4-dichlorophenyl)-2-nitroethanol in the presence of triethylamine could yield the target compound.
Challenges include the low nucleophilicity of nitro groups and the need for anhydrous conditions to prevent hydrolysis.
Henry Reaction-Mediated Nitroethylation
The Henry (nitroaldol) reaction offers a route to β-nitro alcohols, which can be dehydrated to nitroalkenes. Applying this to indolizine functionalization:
- Ketone formation : Oxidize the 3-position of 2-phenylindolizine to a ketone using Jones reagent or similar.
- Nitroaldol reaction : React the ketone with nitromethane and 2,4-dichlorobenzaldehyde in the presence of a base (e.g., KOH) to form a β-nitro alcohol.
- Dehydration : Treat the β-nitro alcohol with acetic anhydride or PCl5 to yield the nitroethylene intermediate.
- Conjugate addition : Perform a Michael addition of the indolizine enolate to the nitroethylene, followed by acid workup to furnish the target compound.
This sequence leverages well-established transformations but requires precise control over regioselectivity and stereochemistry.
Direct Cyclization with Pre-Functionalized Intermediates
A convergent approach involves synthesizing the nitroethyl-dichlorophenyl moiety separately and incorporating it during indolizine cyclization. For example:
- Nitroethyl-dichlorophenyl synthesis : Prepare 1-(2,4-dichlorophenyl)-2-nitroethanol via Henry reaction between 2,4-dichlorobenzaldehyde and nitromethane, followed by reduction.
- Radical cyclization : Combine the nitroethyl-dichlorophenyl unit with a phenyl-substituted sulfoxonium ylide and ethyl pyridin-2-ylacetate under NIS/DCM conditions.
This method risks side reactions due to the nitro group’s sensitivity to radical conditions but could streamline the synthesis if optimized.
Challenges and Optimization Considerations
- Nitro group stability : Nitro functionalities are prone to reduction under catalytic hydrogenation or acidic conditions. Employing nitro-protecting groups (e.g., silyl ethers) may improve compatibility.
- Regioselectivity : Ensuring substitution occurs exclusively at the indolizine’s 3-position requires directing groups or steric control. For example, bulky ligands in palladium catalysis could bias alkyne insertion.
- Solvent selection : Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used for their inertness and solubility profiles.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-2-phenylindolizine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and indolizine rings.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl or indolizine rings.
Scientific Research Applications
Chemistry
- Building Block for Synthesis: The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various reaction mechanisms and develop new synthetic pathways.
Biology
- Biological Activity: The compound exhibits significant biological activity, making it a candidate for studying interactions with biological targets such as enzymes and receptors. Research indicates that the nitro group can participate in redox reactions, influencing cellular processes.
Medicine
- Therapeutic Potential: 3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-2-phenylindolizine is being explored for its potential therapeutic properties, particularly in drug development for:
- Antiviral Activity: Preliminary studies suggest efficacy against certain viral infections.
- Anticancer Properties: The compound has shown promise in inhibiting cancer cell proliferation in vitro.
- Anti-inflammatory Effects: Its ability to modulate inflammatory pathways presents opportunities for developing treatments for inflammatory diseases.
Industry
- Material Development: The compound is utilized in creating new materials and as an intermediate in synthesizing other valuable chemicals. Its unique properties may lead to innovations in material science.
Anticancer Activity
In a study assessing the anticancer properties of this compound, the National Cancer Institute (NCI) conducted evaluations across multiple cancer cell lines. Results indicated a significant inhibition of cell growth with an average GI50 value of approximately 15 µM.
| Cell Line | GI50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 18.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 14.0 | Inhibition of proliferation |
Biological Evaluation
A comprehensive biological evaluation revealed that the compound interacts with key signaling pathways involved in cancer progression. Molecular docking studies indicated favorable binding interactions with target proteins associated with tumor growth.
Mechanism of Action
The mechanism of action of 3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-2-phenylindolizine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular processes. The dichlorophenyl group may enhance binding affinity to certain receptors or enzymes, modulating their activity. The indolizine core provides a stable scaffold that can interact with various biological molecules, influencing pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with 3-Nitroso-2-phenylindolizine (CAS 4717-98-0)
- Structural Differences: The target compound features a 2-nitroethyl group and a 2,4-dichlorophenyl substituent, whereas 3-nitroso-2-phenylindolizine has a nitroso (-NO) group directly attached to the indolizine core and lacks halogenated aryl groups.
- Synthetic Routes: 3-Nitroso-2-phenylindolizine is synthesized via nitrosation reactions, achieving a reported yield of 72% under optimized conditions .
- Reactivity : The nitroso group in 3-nitroso-2-phenylindolizine is redox-active and prone to dimerization, whereas the nitroethyl group in the target compound may confer greater stability but reduce electrophilicity .
Comparison with Dichlorophenyl-Substituted Analogues
- Example: N-(2,6-Dichloro-4-trifluoromethyl)phenyl-N’-(1-phenylethylidene) hydrazines (). Functional Groups: Both compounds incorporate dichlorophenyl moieties, but the hydrazine derivatives in feature a trifluoromethyl group and hydrazine linkage, enabling distinct reactivity in cyclization or coordination chemistry. Synthesis: Dichlorophenyl-substituted compounds often employ acid-catalyzed condensation (e.g., ethanol/HCl reflux), as seen in , which could be adapted for synthesizing the target compound’s dichlorophenyl side chain .
Comparison with 3-Chloro-N-phenyl-phthalimide
- Structural Overlap : Both compounds contain halogenated aromatic rings (2,4-dichlorophenyl in the target vs. 3-chlorophenyl in phthalimide) and phenyl groups.
- Applications: 3-Chloro-N-phenyl-phthalimide is a monomer for polyimide synthesis due to its anhydride-forming capacity , whereas the target compound’s indolizine core may favor fluorescence or bioactivity.
Data Tables
Research Findings and Implications
- Synthetic Challenges : Introducing the nitroethyl group may require careful control of reaction conditions to avoid over-nitration, as seen in nitrosation protocols for 3-nitroso-2-phenylindolizine .
- The dichlorophenyl moiety, as in ’s hydrazines, could further modulate pharmacokinetics (e.g., lipophilicity, metabolic stability) .
Biological Activity
3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-2-phenylindolizine is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a dichlorophenyl group and a nitroethyl moiety attached to an indolizine framework. The molecular formula is , with a molecular weight of approximately 366.24 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Antitumor Activity : Research indicates that it may induce apoptosis in cancer cells by activating specific signaling pathways related to cell death.
- Anti-inflammatory Properties : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
| Activity Type | Target/Effect | Study Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction of TNF-alpha levels |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various indolizine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting potent antibacterial activity.
Case Study 2: Antitumor Activity in vitro
A recent in vitro study assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The results demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values indicating strong antitumor potential.
Case Study 3: Anti-inflammatory Effects
In an experimental model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests that this compound may have therapeutic potential in treating inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
